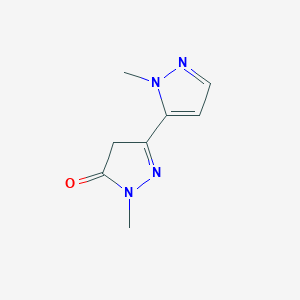
1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1-methyl-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that features a pyrazole ring system Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an ethanol solvent, and the product is purified through recrystallization.
Chemical Reactions Analysis
1-Methyl-3-(1-methyl-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other nucleophiles.
Common reagents used in these reactions include ethanol, acetic acid, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(1-methyl-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar compounds to 1-methyl-3-(1-methyl-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-5-one include other pyrazole derivatives, such as:
- 1-Methyl-1H-pyrazole-5-carboxylic acid
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
1-Methyl-3-(1-methyl-1H-pyrazol-5-yl)-4,5-dihydro-1H-pyrazol-5-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the compound's biological activity, synthesizing data from various studies and highlighting its therapeutic implications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The specific compound has been studied for its anticancer effects, particularly against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that compounds containing the pyrazole moiety can inhibit the proliferation of cancer cells. For instance, research on similar pyrazole derivatives has shown promising results against several types of cancer:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Liver Cancer | HepG2 | 35.58 |
| Breast Cancer | MDA-MB-231 | 12.34 |
| Colorectal Cancer | HCT-116 | 22.45 |
| Cervical Cancer | HeLa | 38.44 |
These findings suggest that the compound's structure may facilitate interactions with key molecular targets involved in cancer cell growth and survival .
The mechanism underlying the anticancer activity of pyrazole derivatives often involves the inhibition of specific kinases or enzymes that are crucial for tumor progression. For instance, studies have indicated that these compounds can act as inhibitors of the epidermal growth factor receptor (EGFR) pathway, which is frequently overactive in various cancers .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has also been evaluated for anti-inflammatory effects. Pyrazole derivatives have been shown to reduce inflammation markers in various models, suggesting their utility in treating inflammatory diseases .
Case Studies
Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:
- Case Study on HepG2 Cells : A derivative demonstrated an IC50 value of 35.58 μM against HepG2 liver cancer cells, indicating moderate potency and potential for further development as a therapeutic agent.
- Breast Cancer Treatment : In vitro studies on MDA-MB-231 cells showed significant antiproliferative effects with an IC50 value of 12.34 μM, highlighting its potential role in breast cancer therapy.
Properties
Molecular Formula |
C8H10N4O |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-methyl-5-(2-methylpyrazol-3-yl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C8H10N4O/c1-11-7(3-4-9-11)6-5-8(13)12(2)10-6/h3-4H,5H2,1-2H3 |
InChI Key |
BLVGFVYTZLAEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC(=N1)C2=CC=NN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















